molecular formula C11H10O3 B8690331 Methyl 3-(prop-2-yn-1-yloxy)benzoate

Methyl 3-(prop-2-yn-1-yloxy)benzoate

Cat. No.: B8690331
M. Wt: 190.19 g/mol
InChI Key: JSQOPGIVPLJDRT-UHFFFAOYSA-N
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Description

Methyl 3-(prop-2-yn-1-yloxy)benzoate is an aromatic ester featuring a propargyl ether substituent at the 3-position of the benzoate ring. This compound is of significant interest in organic synthesis due to its dual functionality: the ester group provides hydrolytic stability and serves as a directing group, while the propargyl ether moiety enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 3-prop-2-ynoxybenzoate

InChI

InChI=1S/C11H10O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h1,4-6,8H,7H2,2H3

InChI Key

JSQOPGIVPLJDRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC#C

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Methyl 2-(3-hydroxyprop-1-ynyl)benzoate

Key Differences :

  • Substituent Position : The hydroxyl-propargyl group is located at the 2-position in this isomer, compared to the 3-position in the target compound. This positional difference influences electronic distribution and steric accessibility.
  • Reactivity : The 2-substituted isomer (CAS 103606-72-0) is reported to participate in alkynylation and cross-coupling reactions, but its intramolecular hydrogen bonding (due to proximity of the hydroxyl and ester groups) may limit nucleophilic attack at the alkyne terminus. In contrast, the 3-substituted propargyl ether in Methyl 3-(prop-2-yn-1-yloxy)benzoate likely offers greater steric freedom for reactions .
Property This compound (Inferred) Methyl 2-(3-hydroxyprop-1-ynyl)benzoate
Molecular Formula C11H10O3 C11H10O3
Molecular Weight (g/mol) 190.20 190.20
Key Reactivity Propargyl ether coupling Hydroxyl-alkyne tandem reactions
Applications Click chemistry intermediates Pharmaceuticals, agrochemicals

Halogen-Substituted Analogs: Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate

Key Differences :

  • Substituent Nature : The trifluoromethyl and chloropropoxy groups in this analog (Compound 63, ) introduce strong electron-withdrawing effects, altering electronic properties compared to the propargyl ether group.
  • Synthetic Utility : The chloropropoxy group enables nucleophilic substitution (e.g., with amines), whereas the propargyl ether in this compound is more suited for cycloaddition or metal-mediated transformations .
Property This compound Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate
Functional Groups Propargyl ether, ester Chloropropoxy, trifluoromethyl, ester
Molecular Formula C11H10O3 C12H12ClF3O3
Key Reactivity Alkyne functionalization SN2 substitutions, aromatic fluorination

Ethyl Benzoate Derivatives with Alkoxy/Thioether Chains

Compounds such as I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) and I-6602 (ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate) () highlight the impact of chain length and heteroatom inclusion:

  • Chain Flexibility: Longer alkoxy chains (e.g., pentyloxy) enhance solubility in nonpolar solvents but reduce crystallinity.

Key Research Findings

  • Electronic Effects : The propargyl ether group in this compound likely exhibits stronger electron-donating effects compared to halogenated analogs, directing electrophilic substitution to the para position of the benzoate ring.
  • Thermal Stability : Propargyl ethers are prone to polymerization under heat, necessitating careful handling—unlike chloropropoxy derivatives, which are more thermally robust .

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